molecular formula C15H9N3O5 B8758568 8-(2,4-Dinitrophenoxy)quinoline

8-(2,4-Dinitrophenoxy)quinoline

Cat. No.: B8758568
M. Wt: 311.25 g/mol
InChI Key: KLYAJBVSMYMPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-Dinitrophenoxy)quinoline is a nitroaromatic quinoline derivative characterized by a 2,4-dinitrophenoxy substituent at the 8-position of the quinoline core. Its synthesis likely involves nucleophilic aromatic substitution (SNAr) between 8-hydroxyquinoline and 2,4-dinitrochlorobenzene, analogous to Sanger’s reagent methodology .

Properties

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

8-(2,4-dinitrophenoxy)quinoline

InChI

InChI=1S/C15H9N3O5/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H

InChI Key

KLYAJBVSMYMPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Nitrophenoxy Substituents

Quinoline derivatives bearing nitrophenoxy groups exhibit varied biological activities depending on substituent positions and electronic properties.

Compound Name Substituents Biological Activity/Notes Reference
8-(2,4-Dinitrophenoxy)quinoline 8-O-(2,4-dinitrophenyl) MIC 125 μg/mL (broad antimicrobial)
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline 5-Cl, 8-O-(2-Cl-4-NO₂-phenyl) No activity data; structural analog
2-Methyl-8-(4-nitrophenoxy)quinoline 2-CH₃, 8-O-(4-NO₂-phenyl) No activity data; commercial availability
8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline 8-O-(2-NO₂-4-CF₃-phenyl) Unknown activity; trifluoromethyl enhances lipophilicity

Key Observations :

  • Substituent Position: The 8-position phenoxy group is critical for antimicrobial activity in this compound, while 2- or 5-position modifications (e.g., methyl or chloro) may alter target specificity.
  • Electron-Withdrawing Groups : Nitro groups enhance reactivity, but additional substituents (e.g., CF₃ in ) could improve membrane permeability.
Antimicrobial Hybrids
  • 7-O-Chrysin-2,4-dinitrobenzene (C3): A flavonoid-dinitrobenzene hybrid with uncharacterized activity; highlights versatility of nitroaromatic motifs .
Antiviral Derivatives
  • However, this compound’s nitro groups may confer distinct binding dynamics .

Toxicity and Regulatory Considerations

  • Nitroaromatic Hazards: 2,4-Dinitrochlorobenzene (2,4-DNCB), a precursor, is a potent skin sensitizer .
  • Comparative Safety: Phenylamino-phenoxy derivatives (e.g., ) may pose lower toxicity risks due to reduced nitro content.

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